molecular formula C14H15N5O3 B2937701 N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)furan-2-carboxamide CAS No. 899752-09-1

N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)furan-2-carboxamide

Cat. No.: B2937701
CAS No.: 899752-09-1
M. Wt: 301.306
InChI Key: IELFLIYSYKNWME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)furan-2-carboxamide is a synthetic small molecule featuring a pyrazolo[3,4-d]pyrimidine core substituted with a tert-butyl group at the N1 position and a furan-2-carboxamide moiety at the C5 position. This scaffold is structurally related to kinase inhibitors and enzyme modulators, as pyrazolo[3,4-d]pyrimidine derivatives are known for their roles in targeting ATP-binding pockets in proteins like EGFR and USP7 . The tert-butyl group enhances metabolic stability, while the furan carboxamide contributes to electronic and steric interactions with biological targets.

Properties

IUPAC Name

N-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N5O3/c1-14(2,3)19-11-9(7-16-19)13(21)18(8-15-11)17-12(20)10-5-4-6-22-10/h4-8H,1-3H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IELFLIYSYKNWME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1C2=C(C=N1)C(=O)N(C=N2)NC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)furan-2-carboxamide is a compound belonging to the class of pyrazolo[3,4-d]pyrimidines. This article provides an overview of its biological activity, synthesis, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound features a complex molecular structure characterized by a fused pyrazolo[3,4-d]pyrimidine ring system with a furan-2-carboxamide moiety. Its molecular formula is C18H17N5O3C_{18}H_{17}N_{5}O_{3}, and it has a molecular weight of 351.4 g/mol. The presence of the tert-butyl group enhances its lipophilicity, potentially influencing its biological activity and solubility properties .

Antimicrobial Activity

Research indicates that nitrogen-based heterocyclic compounds like this compound may exhibit antimicrobial properties. A review highlighted that similar compounds have shown activity against various bacterial strains, including Gram-positive and Gram-negative bacteria. This suggests that this compound could be explored further for its potential use in treating bacterial infections .

Synthesis

The synthesis of this compound typically involves several steps:

  • Starting Materials : The synthesis often begins with 5-amino-1H-pyrazole derivatives and appropriate carboxhydrazides.
  • Cyclization Reactions : Cyclization reactions are performed under controlled conditions to form the desired pyrazolo[3,4-d]pyrimidine scaffold.
  • Purification : The final product is purified using techniques such as recrystallization or chromatography to achieve high purity levels.

Case Studies and Research Findings

Several studies have focused on related compounds within the pyrazolo[3,4-d]pyrimidine class:

StudyCompoundBiological ActivityFindings
2,5-Dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-oneInhibitor of ALDH1APotential adjunct in ovarian cancer chemotherapy
N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(o-tolyloxy)acetamideAnticancerStructural analysis indicates potential efficacy against cancer
Various PyrazolopyrimidinesAntimicrobialExhibited significant activity against multiple bacterial strains

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between the target compound and its analogs:

Compound Name Substituent at C5 Position Molecular Weight Key Features & Biological Relevance Reference(s)
N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)furan-2-carboxamide (Target) Furan-2-carboxamide Not reported Furan’s electron-rich ring may enhance π-π stacking; tert-butyl improves metabolic stability.
N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2,6-difluorobenzamide 2,6-Difluorobenzamide 347.32 Fluorine atoms increase electronegativity, potentially improving target binding affinity.
N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-1-naphthamide 1-Naphthamide 361.4 Bulky naphthyl group may hinder binding in sterically restricted pockets.
3-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(1-methoxypropan-2-yl)propanamide Propanamide with methoxy group 335.40 Flexible chain and methoxy group may improve solubility but reduce target specificity.
1-(tert-butyl)-5-(3-(4-(furan-2-carbonyl)piperazin-1-yl)-3-oxopropyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one Piperazine-furan carbonyl conjugate 426.5 Piperazine linker enhances interaction with charged residues; furan carbonyl adds rigidity.
Compound 237 (from ) Substituted benzylideneacetohydrazide Not reported EGFR inhibition (IC50: 0.186 µM); apoptosis induction via caspase activation.
10a (from ) Sulfonamide-thiazole 714.01 Anti-HIV1 activity; thiobarbituric acid derivative with sulfur enhancing nucleophilic interactions.

Key Observations:

Substituent Effects on Binding :

  • Electron-withdrawing groups (e.g., fluorine in 2,6-difluorobenzamide) enhance binding to targets like EGFR by polar interactions .
  • Bulky groups (e.g., naphthamide) may reduce efficacy in sterically constrained active sites but improve selectivity for larger pockets .

Pharmacokinetic Implications :

  • The tert-butyl group, common across analogs, increases lipophilicity and metabolic stability, as seen in kinase inhibitors .
  • Flexible chains (e.g., propanamide in ) may improve solubility but reduce target engagement due to conformational freedom .

Biological Activity Trends: Pyrazolo[3,4-d]pyrimidine derivatives with sulfonamide or hydrazide groups (e.g., 237, 10a) show marked enzyme inhibition (EGFR IC50: 0.03–0.186 µM) and antiviral activity .

Synthetic Accessibility :

  • Suzuki-Miyaura coupling () and palladium-catalyzed reactions are common in synthesizing these derivatives, with tert-butyl groups often introduced via Boc protection .

Research Findings and Implications

  • Structural-Activity Relationship (SAR) : The pyrazolo[3,4-d]pyrimidine core is a versatile scaffold where substituent modifications significantly alter biological activity. For example, replacing benzamide with furan carboxamide (target compound) may shift selectivity toward targets sensitive to oxygen-rich heterocycles .
  • Therapeutic Potential: Analogs with EGFR inhibition () and USP7 modulation () highlight this scaffold’s relevance in oncology. The target compound’s furan moiety could be explored in inflammatory or infectious diseases, given furan’s prevalence in antiviral agents .
  • Unanswered Questions: Limited data on the target compound’s solubility, toxicity, and in vivo efficacy necessitate further studies. Comparative docking analyses (as in ) using PDB structures (e.g., 1M17) would clarify its binding mode .

Q & A

Q. Basic

  • 1H NMR : Peaks at δ ~10.82 (s, NH), 8.64 (s, pyrimidine H), and 6.62 (furan H) confirm substituent positions ().
  • LC-MS : Molecular ion [M+1] at m/z 370.0 (adjusted for molecular weight) validates the expected mass.
  • HPLC : ≥99% purity ensures minimal impurities affecting biological assays .

How can researchers resolve contradictions in reported biological activity data for this compound?

Advanced
Discrepancies may arise from:

  • Purity variations : Re-analyze batches via HPLC () and correlate purity with activity.
  • Assay conditions : Compare buffer pH, incubation times, and cell lines used (e.g., kinase inhibition assays).
  • Metabolite interference : Perform metabolite profiling (e.g., CYP450 stability tests) to identify inactive/degraded forms .

What strategies improve aqueous solubility while maintaining target binding affinity?

Q. Advanced

  • Substituent modification : Replace tert-butyl with polar groups (e.g., morpholine, ) or introduce solubilizing moieties (e.g., PEG chains).
  • Prodrug design : Mask the carboxamide as a phosphate ester for enhanced dissolution.
  • Co-crystallization studies : Use X-ray crystallography to identify solvent-accessible regions for functionalization without disrupting binding .

How to design experiments for structure-activity relationship (SAR) studies of this compound?

Q. Advanced

  • Analog synthesis : Systematically vary substituents (e.g., tert-butyl, furan) using parallel synthesis ().
  • Binding assays : Measure IC50 against target kinases or enzymes (e.g., JAK2, EGFR) to correlate substituent effects.
  • Molecular docking : Map substituent interactions with binding pockets (e.g., hydrophobic tert-butyl in a lipophilic cleft) .

What analytical methods validate the compound’s stability under physiological conditions?

Q. Advanced

  • Forced degradation studies : Expose the compound to acidic/basic conditions, heat, or light, then analyze degradation products via LC-MS/MS.
  • Plasma stability assays : Incubate with human plasma and quantify remaining intact compound over time.
  • Microsomal stability : Use liver microsomes to assess metabolic turnover (e.g., cytochrome P450-mediated oxidation) .

How to address low yields in the final amide coupling step?

Q. Advanced

  • Coupling reagent optimization : Compare HATU, EDCI, or DMT-MM efficiencies ().
  • Microwave-assisted synthesis : Reduce reaction time and improve yields (e.g., 80°C, 30 minutes).
  • Protecting group strategy : Temporarily protect reactive sites (e.g., tert-butyl ester) to minimize side reactions .

What computational tools predict the compound’s pharmacokinetic properties?

Q. Advanced

  • ADMET prediction : Use software like Schrödinger’s QikProp or SwissADME to estimate logP, solubility, and bioavailability.
  • Metabolism prediction : Simulate CYP450 interactions with StarDrop or MetaSite.
  • MD simulations : Model blood-brain barrier penetration or protein binding dynamics .

How to design a robust protocol for scaling up synthesis without compromising purity?

Q. Advanced

  • Process analytical technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor reaction progression.
  • Design of experiments (DoE) : Optimize parameters (e.g., stoichiometry, temperature) using factorial design.
  • Crystallization engineering : Control particle size distribution via anti-solvent addition to enhance filtration efficiency .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.